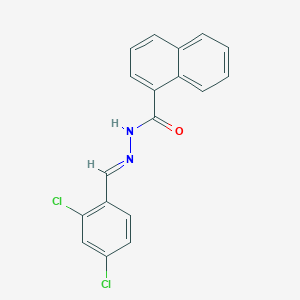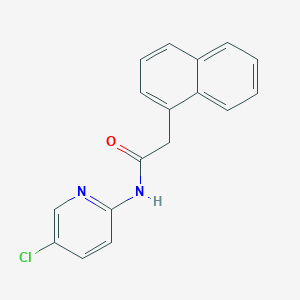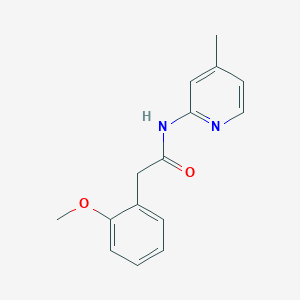![molecular formula C16H10FN3 B5540886 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)
1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazoloquinoline derivatives involves multiple steps, including ring-chain isomerization and modifications to introduce specific substituents such as fluorine. These processes are influenced by steric and electronic effects, showcasing the complexity of synthesizing such compounds (Ballesteros-Garrido et al., 2009).
Molecular Structure Analysis
The molecular structure of triazoloquinoline derivatives has been studied through experimental and theoretical methods, revealing insights into their isomerism and the effects of substituents on their structural arrangement. This analysis is crucial for understanding the compound's reactivity and interaction with biological targets (Ballesteros-Garrido et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline derivatives are significantly influenced by their structural features. For instance, the introduction of fluorine and other substituents impacts their binding affinity and biological activity, as demonstrated in studies focused on their potential as receptor antagonists (Biagi et al., 1998).
Physical Properties Analysis
The synthesis of quinoline and triazoloquinoline derivatives, including those with specific substituents like fluorine, reveals the compounds' varied physical properties, such as solubility and crystallinity. These properties are essential for their application in pharmaceutical formulations and material science (Chu, 1990).
Chemical Properties Analysis
The chemical properties, including the antibacterial and antifungal activities of triazoloquinoline derivatives, are of particular interest. Modifications in the quinoline structure, such as the incorporation of fluorine, significantly affect their biological activity, highlighting the compound's potential in developing new therapeutic agents (Panwar & Singh, 2011).
科学的研究の応用
Antibiotic Applications and Resistance
- Fluoroquinolone antibiotics, including compounds structurally similar to 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, have been widely used to treat infections due to their broad-spectrum activity. However, their use has been associated with the development of resistance among bacterial pathogens, such as Salmonella typhi and Neisseria gonorrhoeae, which has implications for their continued efficacy in treating infections like typhoid fever and gonorrhea (Launay et al., 1997), (Tapsall et al., 1995).
Metabolism and Pharmacokinetics
- The pharmacokinetics and metabolism of heterocyclic aromatic amines, including derivatives of 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, have been studied to understand their absorption, distribution, metabolism, and excretion in the body. These studies are crucial for determining the safety, efficacy, and optimal dosing of these compounds in therapeutic applications (Stillwell et al., 1999), (Huppertz et al., 2018).
Health Effects
- Research has explored the health effects of fluoroquinolone use, including the risk of tendinopathy and tendon rupture. These studies highlight the importance of cautious use of fluoroquinolones in populations at risk for these adverse effects, further underscoring the need for awareness among clinicians and patients (Alkaissi et al., 2020).
Emerging Resistance and Transmission Networks
- Surveillance and strain typing have been used to characterize outbreaks of fluoroquinolone-resistant infections, providing insights into the transmission networks and risk factors associated with the spread of resistant strains. This research is vital for informing public health interventions and antibiotic stewardship programs to contain the spread of resistance (Morris et al., 2008).
作用機序
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoline derivatives could be related to their binding affinity towards certain receptors. For instance, some derivatives have been found to exhibit promising antiviral activity, possibly due to their binding to the A2B receptor . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds .
Safety and Hazards
将来の方向性
The future directions in the research of [1,2,4]triazolo[4,3-a]quinoline derivatives could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Further studies could also focus on the exploration of their potential as antiviral and antimicrobial agents .
特性
IUPAC Name |
1-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-13-7-3-2-6-12(13)16-19-18-15-10-9-11-5-1-4-8-14(11)20(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEMALHNFXTACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)



![N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)
![1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5540861.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5540866.png)

![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)
![N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)
![3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)